molecular formula C8H10N2 B1316710 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine CAS No. 78183-15-0

6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine

Cat. No. B1316710
CAS RN: 78183-15-0
M. Wt: 134.18 g/mol
InChI Key: UGUBGYFVJPTEIG-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of cyclopenta[b]pyridine .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O, yielding high yield and excellent chemoselectivity .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” can be represented by the formula C11H16N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

Scientific Research Applications

1. Multicomponent Synthesis

  • Summary of Application: This compound is used in the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
  • Methods of Application: The reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine .
  • Results or Outcomes: The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta [b]pyridine structure .

2. Inhibitor Films for Steel Alloy Corrosion

  • Summary of Application: 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile compounds are used as inhibitor films for steel alloy corrosion .
  • Methods of Application: The synthesized compounds were employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium. The corrosion protection proficiency was investigated by electrochemical measurements and surface morphology examinations .
  • Results or Outcomes: The results show that the compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of one of the compounds .

3. Manganese-Catalyzed Oxidation

  • Summary of Application: This compound is used in the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water .
  • Methods of Application: The reaction involves direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
  • Results or Outcomes: The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine .

4. Key Intermediate of Cefpirome

  • Summary of Application: 6,7-Dihydro-5H-cyclopenta [b]pyridine is a key intermediate of cefpirome .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

5. Ruthenium-Mediated Dual Catalytic Reactions

  • Summary of Application: This compound is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUBGYFVJPTEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568016
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine

CAS RN

78183-15-0
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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